3,3,4-Trimethylazetidin-2-one
Description
3,3,4-Trimethylazetidin-2-one is a monocyclic β-lactam derivative characterized by a four-membered azetidinone ring with three methyl substituents at positions 3, 3, and 3. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol. The compound’s structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry, particularly for antibiotic design and enzyme inhibition studies. β-lactams are renowned for their biological activity, primarily due to their ability to inhibit penicillin-binding proteins (PBPs) in bacterial cell wall synthesis. However, 3,3,4-trimethylazetidin-2-one’s specific applications remain understudied compared to classical β-lactams like penicillins or cephalosporins .
Synthetic routes to this compound typically involve cyclization of β-amino acids or ketene-imine cycloadditions, though detailed protocols are sparse in publicly available literature. Its stability is influenced by the electron-withdrawing lactam ring and steric hindrance from methyl groups, which may reduce ring strain and hydrolysis susceptibility compared to simpler β-lactams .
Properties
IUPAC Name |
3,3,4-trimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,3)5(8)7-4/h4H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMWGSZRBHUGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531868 | |
| Record name | 3,3,4-Trimethylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-21-7 | |
| Record name | 3,3,4-Trimethyl-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4-Trimethylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethylazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3,4-trimethyl-2-azetidinone with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 3,3,4-Trimethylazetidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3,4-Trimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. For instance, azetidinones are known to inhibit certain enzymes, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,3,4-trimethylazetidin-2-one with structurally related azetidinones and β-lactams, emphasizing physicochemical properties, synthetic accessibility, and biological relevance.
Key Insights:
However, steric hindrance may limit interactions with biological targets, unlike the more flexible penicillin derivatives .
Synthetic Accessibility: While unsubstituted β-lactams like azetidin-2-one are synthetically straightforward, 3,3,4-trimethylazetidin-2-one requires precise control over substituent positioning, as noted in studies of analogous 1,3-diazetidin-2-one derivatives .
Biological Relevance: Unlike bicyclic β-lactams (e.g., penicillins), monocyclic derivatives like 3,3,4-trimethylazetidin-2-one lack intrinsic activity against PBPs but may serve as scaffolds for targeted inhibitors. For example, 1,3-diazetidin-2-one derivatives exhibit anticancer activity via kinase inhibition, suggesting that methyl-substituted variants could be optimized for similar roles .
However, molecular weight (~113 g/mol) and hydrogen-bonding capacity may still limit oral bioavailability, aligning with challenges observed in other β-lactam analogs .
Research Findings and Gaps
- Molecular Docking: Preliminary studies on azetidinone derivatives suggest that methyl substituents influence binding to enzymes like β-lactamases or kinases. For 3,3,4-trimethylazetidin-2-one, computational models predict moderate affinity for PBPs, though experimental validation is lacking .
- Thermodynamic Stability : Methyl groups likely stabilize the lactam ring against hydrolysis, as seen in sterically hindered β-lactams. This contrasts with unsubstituted azetidin-2-one, which degrades rapidly in aqueous environments .
- Literature Gaps: No direct studies on 3,3,4-trimethylazetidin-2-one were identified in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
